
5,8-Difluoroquinolin-2(1H)-one
Overview
Description
5,8-Difluoroquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one, a compound known for its diverse biological activities. The presence of fluorine atoms at positions 5 and 8 of the quinoline ring can significantly alter the compound’s chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinolin-2(1H)-one typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the electrophilic fluorination of quinolin-2(1H)-one derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction may require a catalyst, such as silver triflate, and is usually carried out in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 5,8-difluoroquinolin-2-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5,8-Difluoroquinolin-2-ol.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Nitric Oxide Synthase Inhibition
One of the primary applications of 5,8-difluoroquinolin-2(1H)-one is as a precursor for developing nitric oxide synthase (NOS) inhibitors. Research has shown that compounds derived from this quinolinone structure can effectively inhibit inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), which are implicated in various inflammatory diseases and neuropathic pain conditions. For instance, the compound KD7332, a derivative of this compound, demonstrated significant efficacy in reducing pain behaviors in animal models without affecting motor coordination, indicating a favorable therapeutic profile .
b. Antitumor Activity
Studies have indicated that derivatives of this compound possess antitumor properties. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression. The structural features of these compounds allow for modifications that enhance their biological activity against different cancer types .
Synthesis of Novel Compounds
a. Synthetic Intermediates
This compound serves as a versatile synthetic intermediate in the preparation of novel pharmaceutical agents. Its ability to participate in various chemical reactions enables the synthesis of complex molecules with potential therapeutic effects. For example, it has been utilized in the synthesis of benzimidazole-quinolinone derivatives that act as selective iNOS/nNOS inhibitors, showcasing its utility in drug discovery .
b. Photochemical Reactions
Recent studies have explored the use of this compound in photochemical cyclization reactions to create gem-difluoro quinolin-2(1H)-ones. These reactions highlight the compound's potential as a building block for developing new materials with specific optical properties or functionalities .
Material Science Applications
a. Fluorescent Probes
The unique electronic properties of this compound derivatives make them suitable candidates for developing fluorescent probes. These probes can be utilized in chemosensing applications to detect metal ions due to their ability to form complexes with various cations. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
b. Coordination Chemistry
The presence of fluorine atoms in the quinoline structure enhances its coordination capabilities with metal ions, making it useful in designing coordination complexes for catalysis and material synthesis. The fluorinated quinolines exhibit distinct reactivity patterns that can be exploited for creating advanced materials with tailored properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinolin-2(1H)-one depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The parent compound without fluorine atoms.
5-Fluoroquinolin-2(1H)-one: A mono-fluorinated derivative.
8-Fluoroquinolin-2(1H)-one: Another mono-fluorinated derivative.
Uniqueness
5,8-Difluoroquinolin-2(1H)-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to mono-fluorinated or non-fluorinated derivatives. This dual fluorination can enhance its stability, lipophilicity, and ability to interact with specific biological targets, making it a compound of interest in various fields of research.
Biological Activity
5,8-Difluoroquinolin-2(1H)-one, with the CAS number 949900-36-1, is a compound of increasing interest in medicinal chemistry due to its notable biological activities. This article provides an overview of its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₅F₂N₁O
- Molecular Weight : 181.14 g/mol
- Chemical Structure : The compound features a quinoline core with two fluorine atoms at positions 5 and 8.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, with promising results indicating potential as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison (mm) |
---|---|---|
Staphylococcus aureus | 20 | 24 (standard) |
Klebsiella pneumoniae | 22 | 27 (standard) |
Pseudomonas aeruginosa | 21 | 25 (standard) |
The compound's mechanism of action in antimicrobial activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties, particularly against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Findings :
- Significant reduction in cell viability at concentrations above 50 µM.
- Induction of G0/G1 phase arrest in the cell cycle.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in DNA replication and repair.
- Modulation of Signaling Pathways : It may influence pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Chen et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound was found to have superior activity against multi-drug resistant strains compared to traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Potential
In a separate study focusing on lung cancer treatment, researchers reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models. This effect was associated with increased apoptosis markers and decreased proliferation indices .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,8-Difluoroquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves fluorination of quinolinone precursors. For example, a modified procedure from fluoro-substituted dihydroquinolinones (e.g., compound 19 in ) uses nucleophilic aromatic substitution with fluorinating agents (e.g., KF or Selectfluor®). Optimization includes controlling temperature (70–100°C), using anhydrous solvents (DMF or THF), and catalytic bases (e.g., NaH) to enhance reactivity . Yields can be improved by slow addition of fluorinating agents and inert atmosphere conditions to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Fluorine atoms induce distinct splitting patterns. For example, in 8-fluoro derivatives ( ), the aromatic proton adjacent to fluorine appears as a doublet (J ≈ 10 Hz).
- MS-ESI : Molecular ion peaks (e.g., m/z 282 for compound 19 in ) confirm molecular weight.
- HPLC : Purity assessment (>95%) is critical, especially for biological assays .
Key markers include fluorine-induced deshielding in 13C NMR (e.g., δ 161–163 ppm for C-F) and absence of NH/OH peaks in deuterated solvents .
Q. How are preliminary biological activities of this compound derivatives typically screened in antimicrobial or enzyme inhibition studies?
- Methodological Answer : Antimicrobial activity is tested via twofold serial dilution ( ) against Gram-negative/-positive bacteria (e.g., P. aeruginosa) and fungi. For enzyme inhibition (e.g., nitric oxide synthase in ), assays use recombinant enzymes and measure IC50 values. Cell-based viability tests (e.g., MTT assay in ) at 10–100 μM concentrations are standard for cytotoxicity screening.
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed during the characterization of this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, keto-enol tautomerism in quinolinones can split NMR signals. Strategies include:
- Variable Temperature NMR : To stabilize dominant tautomers.
- 2D NMR (COSY, HSQC) : To resolve overlapping signals (e.g., compound 8k in ).
- HPLC-MS : To detect trace impurities (e.g., unreacted precursors) .
Q. What strategies enhance the selectivity of this compound derivatives for target enzymes like neuronal nitric oxide synthase (nNOS)?
- Methodological Answer : Structural modifications guided by pharmacophore modeling improve selectivity. For instance, introducing a benzimidazole group (as in KD7332, ) targets dimerization interfaces of nNOS. Computational methods (CoMFA, molecular docking) optimize steric/electronic interactions, while in vitro assays validate selectivity ratios (nNOS vs. iNOS) .
Q. How can low yields in the final cyclization step of this compound synthesis be mitigated?
- Methodological Answer : Low yields (<50%) often stem from incomplete ring closure. Solutions include:
Properties
IUPAC Name |
5,8-difluoro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJOVFZCTNSGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591985 | |
Record name | 5,8-Difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949900-36-1 | |
Record name | 5,8-Difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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